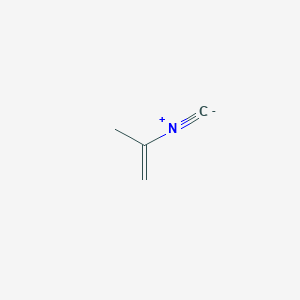
2-Isocyanoprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanoprop-1-ene is an organic compound with the molecular formula C4H5NO It is a derivative of propene where an isocyanate group is attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isocyanoprop-1-ene can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate, which then undergoes rearrangement to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where propargyl alcohol is reacted with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The final product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyanoprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Ureas and carbamates.
Aplicaciones Científicas De Investigación
2-Isocyanoprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins, where its reactivity with various nucleophiles is exploited to create materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Isocyanoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
2-Isocyanoprop-1-ene can be compared with other isocyanates such as methyl isocyanate and phenyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its propene backbone, which imparts different reactivity and properties.
Similar Compounds
Methyl Isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its specific structure, which allows for unique applications in organic synthesis and material science.
Propiedades
Número CAS |
96042-10-3 |
|---|---|
Fórmula molecular |
C4H5N |
Peso molecular |
67.09 g/mol |
Nombre IUPAC |
2-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N/c1-4(2)5-3/h1H2,2H3 |
Clave InChI |
RFBJVZNPFSSKFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


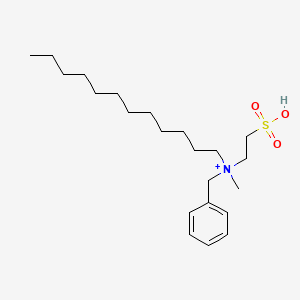
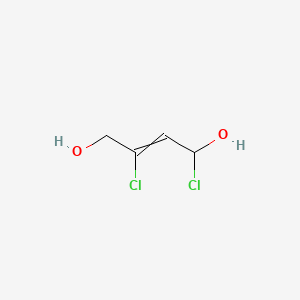
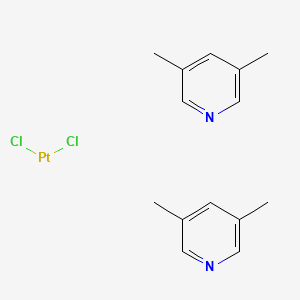
![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
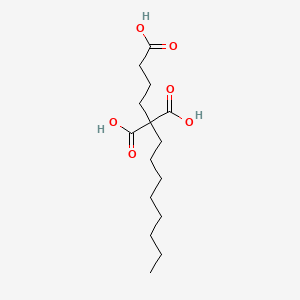
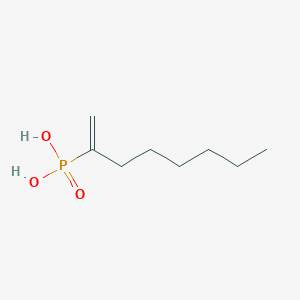
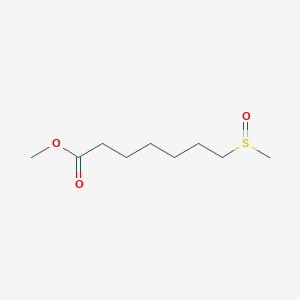
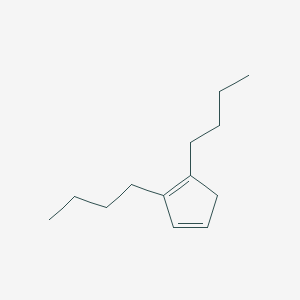
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
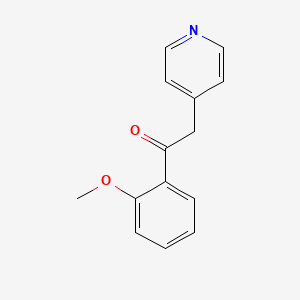
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)

![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
